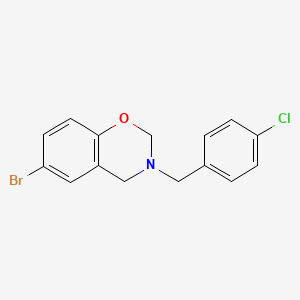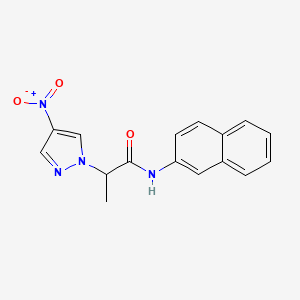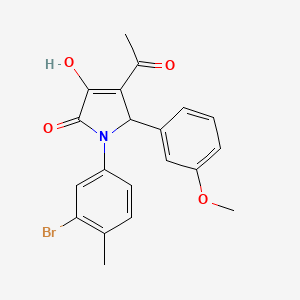
6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a heterocyclic organic compound that features a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and 2-bromoaniline.
Formation of Benzoxazine Ring: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of 6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its biological activity and potential as a lead compound for drug development.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 6-BROMO-3-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE
- 6-CHLORO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE
- 6-FLUORO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE
Uniqueness
The uniqueness of 6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13BrClNO |
|---|---|
Molecular Weight |
338.62 g/mol |
IUPAC Name |
6-bromo-3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H13BrClNO/c16-13-3-6-15-12(7-13)9-18(10-19-15)8-11-1-4-14(17)5-2-11/h1-7H,8-10H2 |
InChI Key |
GHGJWVFTDNYODN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCN1CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11502842.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11502848.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B11502859.png)
![(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B11502863.png)
![4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11502864.png)
![3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11502867.png)
![Methyl 4-(4-methylcyclohex-3-en-1-yl)-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B11502870.png)
![Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate](/img/structure/B11502878.png)
![2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11502887.png)
![3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11502897.png)

![Tetrahydropyrazolo[1,2-a][1,2,4]triazole-1-thione, 2-(4-methoxyphenyl)-3-p-tolyl-](/img/structure/B11502916.png)
![N-(2,4-difluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11502924.png)
